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molecular formula C11H15N3O B8585278 3-ethoxy-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-7-amine

3-ethoxy-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-7-amine

Cat. No. B8585278
M. Wt: 205.26 g/mol
InChI Key: OOPVXMZNLAQSCN-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

Triphenylphosphine (170 mg, 0.648 mmol) was added to a solution of the 3-(azidomethyl)-5-ethoxy-4,6-dimethyl-2-pyridinecarbonitrile (113 mg, 0.489 mmol) in a tetrahydrofuran (3 ml) —H2O (0.15 ml) mixed solvent while cooling on ice, and the mixture was stirred at room temperature for 2.5 hours. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (solvent: ethyl acetate-methanol-29% NH3(aq)) to yield the title compound (69 mg, 69%) as a yellow solid.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
3-(azidomethyl)-5-ethoxy-4,6-dimethyl-2-pyridinecarbonitrile
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[C:25]([C:35]#[N:36])=[N:26][C:27]([CH3:34])=[C:28]([O:31][CH2:32][CH3:33])[C:29]=1[CH3:30])=[N+]=[N-].O1CCCC1>O>[CH2:32]([O:31][C:28]1[C:29]([CH3:30])=[C:24]2[CH2:23][N:20]=[C:35]([NH2:36])[C:25]2=[N:26][C:27]=1[CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
3-(azidomethyl)-5-ethoxy-4,6-dimethyl-2-pyridinecarbonitrile
Quantity
113 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NC(=C(C1C)OCC)C)C#N
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed solvent
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (solvent: ethyl acetate-methanol-29% NH3(aq))

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC=1C(=C2C(=NC1C)C(=NC2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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